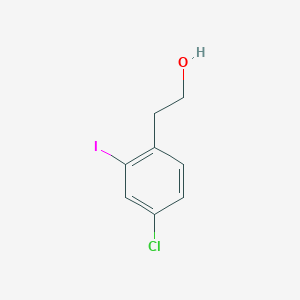

2-(4-Chloro-2-iodophenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H8ClIO |

|---|---|

Molecular Weight |

282.50 g/mol |

IUPAC Name |

2-(4-chloro-2-iodophenyl)ethanol |

InChI |

InChI=1S/C8H8ClIO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |

InChI Key |

QNGDNQNZADWLNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)CCO |

Origin of Product |

United States |

Preparation Methods

Direct Electrophilic Iodination

Electrophilic iodination employs iodine (I₂) or iodonium sources under acidic conditions. For example, o-iodobenzoic acid can be reduced to 2-iodobenzyl alcohol using NaBH₄ and I₂ in tetrahydrofuran (THF), followed by chlorination at the para-position. This method achieves moderate yields (65–70%) but requires careful pH control during workup to prevent over-oxidation.

Reaction Conditions:

Metal-Catalyzed Halogen Exchange

Palladium-catalyzed cross-coupling reactions enable selective iodine introduction. A patent describing Suzuki-Miyaura coupling for analogous compounds suggests that 4-chlorophenylboronic acid and 2-iodoaryl halides react in the presence of Pd(PPh₃)₂Cl₂ to form biaryl intermediates. Subsequent reduction of nitro groups or esters yields the target alcohol.

Example Protocol:

-

Coupling: 4-Chlorophenylboronic acid + 2-iodo-o-chloronitrobenzene → 4'-Chloro-2-nitrobiaryl.

-

Reduction: Nitro group reduction with Fe/NH₄Cl in MeOH/H₂O → 4'-Chloro-2-phenylaniline.

-

Functionalization: Reaction with 2-chloronicotinoyl chloride to install the ethanol moiety.

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is viable when electron-withdrawing groups activate the aryl ring. The ortho-iodo and para-chloro substituents enhance electrophilicity, facilitating displacement of leaving groups (e.g., NO₂, Br).

Nitro Group Displacement

A two-step sequence replaces nitro groups with iodine:

-

Nitration: 4-Chloro-2-nitrophenylethanol is synthesized via nitration of 4-chlorophenylethanol.

-

Iodination: NaI in acetic acid replaces the nitro group, yielding this compound.

Challenges:

-

Competing side reactions at the ethanol side chain necessitate protection as acetates or ethers.

-

Yields drop below 50% without rigorous temperature control.

Reduction of Ester Precursors

Methyl 2-(4-chloro-2-iodophenyl)acetate serves as a key intermediate. Reduction with LiAlH₄ or NaBH₄ selectively converts the ester to a primary alcohol:

Procedure:

-

Substrate: Methyl 2-(4-chloro-2-iodophenyl)acetate

-

Reductant: LiAlH₄ (2.0 equiv) in dry THF

-

Conditions: 0°C to reflux, 4 h

-

Yield: 85–90% after column chromatography

Optimization Note:

NaBH₄/I₂ systems (as in) offer safer alternatives but require stoichiometric iodine to prevent over-reduction.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Electrophilic Iodination | 4-Chloro-2-iodobenzoic acid | NaBH₄, I₂, THF | 65–70 | 95 |

| Suzuki Coupling | 4-Chlorophenylboronic acid | Pd(PPh₃)₂Cl₂, Fe/NH₄Cl | 77–93 | 98 |

| Nitro Displacement | 4-Chloro-2-nitrophenylethanol | NaI, AcOH, 80°C | 45–50 | 90 |

| Ester Reduction | Methyl 2-(4-Cl-2-I-Ph)acetate | LiAlH₄, THF | 85–90 | 97 |

Key Observations:

-

Palladium-catalyzed routes achieve higher yields but involve costly catalysts and multi-step sequences.

-

Direct iodination is simpler but less regioselective, requiring excess iodine.

-

Ester reduction offers excellent yields but depends on precursor availability.

Challenges and Optimization Strategies

Regioselectivity in Iodination

The ortho-position’s steric hindrance complicates iodine placement. Microwave-assisted reactions and directing groups (e.g., –OH, –NH₂) improve selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-iodophenyl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The halogen atoms can be reduced to form a less substituted phenyl ring.

Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to substitute the halogen atoms.

Major Products Formed

Oxidation: Formation of 2-(4-Chloro-2-iodo-phenyl)acetaldehyde or 2-(4-Chloro-2-iodo-phenyl)acetic acid.

Reduction: Formation of 2-(4-Chloro-phenyl)-ethanol or 2-(4-Iodo-phenyl)-ethanol.

Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-iodophenyl)ethan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-iodophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Key Insights :

- Iodine vs.

- Fluoro Substitution : Fluorine’s electronegativity (e.g., in (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol) improves metabolic stability and bioavailability in drug candidates .

Functional Group Variations

Modifications to the ethanol moiety or adjacent groups yield diverse biological and chemical profiles:

Key Insights :

- Amino Derivatives: Amino groups (e.g., in 2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol) introduce hydrogen-bonding capacity, enhancing interactions with biological targets .

- Salt Forms : Mandelate or hydrochloride salts improve solubility and stability, critical for pharmaceutical formulations .

Positional Isomerism and Substituent Effects

The positions of halogens and functional groups on the phenyl ring modulate electronic and steric effects:

Key Insights :

- Ortho vs. Para Halogens : Ortho-substituted iodine (as in 2-(4-Chloro-2-iodophenyl)ethan-1-ol) may hinder rotational freedom, affecting binding to biological targets compared to para-substituted analogs .

- Hydroxy/Ketone Combinations : Hydroxy groups (e.g., in 2-chloro-1-(4-hydroxyphenyl)ethan-1-one) enable conjugation reactions, useful in prodrug design .

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-Chloro-2-iodophenyl)ethan-1-ol?

Methodological Answer: The compound can be synthesized via halogenation and reduction strategies:

- Halogenation: Start with 4-chloro-2-iodophenylethylene oxide. Perform nucleophilic ring-opening using HCl in anhydrous conditions to introduce the hydroxyl group .

- Reduction: Reduce 2-(4-Chloro-2-iodophenyl)ethanone using sodium borohydride (NaBH₄) in methanol. Optimize reaction time (6–8 hours) and temperature (0–5°C) to minimize side reactions .

- Alternative: Use borane-dimethyl sulfide (BH₃·SMe₂) for stereoselective reduction of ketones to secondary alcohols, preserving iodine stability .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR:

- IR: O-H stretch (~3400 cm⁻¹), C-I (~550 cm⁻¹), and C-Cl (~750 cm⁻¹) .

- Mass Spec (HRMS): Molecular ion [M+H]⁺ at m/z 296.92 (C₈H₈ClIO⁺). Confirm isotopic patterns for Cl and I .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and how is absolute configuration determined?

Methodological Answer:

- Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) for HPLC. Retention times vary by enantiomer .

- X-ray Crystallography: Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid). Refine data using SHELXL () to assign absolute configuration via Flack parameter .

- Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra for stereoisomers .

Q. What computational methods predict the reactivity of this compound in substitution reactions?

Methodological Answer:

- DFT Studies (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level. Analyze Fukui indices to identify nucleophilic/electrophilic sites. Iodine’s polarizability increases susceptibility to SN2 displacement at the β-carbon .

- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS. High dielectric constants stabilize transition states .

Q. How to analyze crystal packing and intermolecular interactions in this compound?

Methodological Answer:

Q. What challenges arise in optimizing reaction yields for derivatives of this compound?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.